molecular formula C13H13N3O3 B12495140 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one

5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one

Cat. No.: B12495140
M. Wt: 259.26 g/mol
InChI Key: BGXVBHZFMRAVDY-UHFFFAOYSA-N
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Description

5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro and prop-2-en-1-yl groups in the molecule suggests potential reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzodiazole ring.

    Alkylation: Addition of prop-2-en-1-yl groups to the benzodiazole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Substitution: The prop-2-en-1-yl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Benzodiazoles: From various substitution reactions.

Scientific Research Applications

5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with enzymes or receptors.

    Pathways: Modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzodiazole: Lacks the prop-2-en-1-yl groups.

    1,3-Bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one: Lacks the nitro group.

Uniqueness

The combination of nitro and prop-2-en-1-yl groups in 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5-nitro-1,3-bis(prop-2-enyl)benzimidazol-2-one

InChI

InChI=1S/C13H13N3O3/c1-3-7-14-11-6-5-10(16(18)19)9-12(11)15(8-4-2)13(14)17/h3-6,9H,1-2,7-8H2

InChI Key

BGXVBHZFMRAVDY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC=C

Origin of Product

United States

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